molecular formula C10H20O4 B12112209 Butanoic acid, 4,4-diethoxy-, ethyl ester CAS No. 4220-65-9

Butanoic acid, 4,4-diethoxy-, ethyl ester

Katalognummer: B12112209
CAS-Nummer: 4220-65-9
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: HFOIHPVMDQVRLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C10H20O4. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by ethoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4,4-diethoxy-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: Butanoic acid derivative, ethanol, and an acid catalyst (e.g., sulfuric acid).

    Reaction Conditions: Reflux the mixture for several hours.

    Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4,4-diethoxy-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding butanoic acid derivative and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Butanoic acid derivative and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Substituted butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of butanoic acid, 4,4-diethoxy-, ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy groups and ester functionality allow for specific interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid, ethyl ester: A simpler ester of butanoic acid with only one ethoxy group.

    Butanoic acid, 4-chloro-3,3-diethoxy-, ethyl ester: A derivative with a chloro substituent on the butanoic acid backbone.

    Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A more complex derivative with amino and trifluoro substituents.

Uniqueness

Butanoic acid, 4,4-diethoxy-, ethyl ester is unique due to the presence of two ethoxy groups on the fourth carbon, which can significantly influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other butanoic acid derivatives and can lead to unique properties and applications.

Eigenschaften

CAS-Nummer

4220-65-9

Molekularformel

C10H20O4

Molekulargewicht

204.26 g/mol

IUPAC-Name

ethyl 4,4-diethoxybutanoate

InChI

InChI=1S/C10H20O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3

InChI-Schlüssel

HFOIHPVMDQVRLW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCC(=O)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.